Spirostan-3-ol, (3alpha,5alpha,25S)-
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Overview
Description
Spirostan-3-ol, (3alpha,5alpha,25S)- is a naturally occurring steroidal sapogenin. It is a type of spirostane, which is characterized by a spiroketal structure. This compound is found in various plant species and is known for its potential biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-3-ol, (3alpha,5alpha,25S)- typically involves the conversion of diosgenin, a naturally occurring steroid sapogenin, through a series of chemical reactions. The process generally includes steps such as oxidation, reduction, and cyclization under specific conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Spirostan-3-ol, (3alpha,5alpha,25S)- often relies on the extraction and purification from plant sources, particularly those rich in steroidal saponins. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Conversion to spirostan-3-one derivatives.
Reduction: Formation of reduced spirostan derivatives.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Spirostan-3-one derivatives.
Reduction: Reduced spirostan derivatives.
Substitution: Functionalized spirostan derivatives.
Scientific Research Applications
Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- Spirostan-3-ol, (3alpha,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25S)
Uniqueness
Spirostan-3-ol, (3alpha,5alpha,25S)- is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct configuration allows for specific binding to enzymes and receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
75172-34-8 |
---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
GMBQZIIUCVWOCD-GTGHUROTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
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